
trifluoromethanesulfonic acid;ytterbium;hydrate
Overview
Description
trifluoromethanesulfonic acid;ytterbium;hydrate is a chemical compound with the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-tolerant Lewis acid catalyst that has been widely used in various organic synthesis reactions. The compound is known for its high catalytic efficiency and stability in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of water. The reaction typically occurs under mild conditions, and the resulting product is purified through crystallization .
Industrial Production Methods
Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then dried and packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III) trifluoromethanesulfonate hydrate is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It is used in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound is effective in facilitating substitution reactions, especially in organic synthesis.
Common Reagents and Conditions
Common reagents used with ytterbium(III) trifluoromethanesulfonate hydrate include silylated chinchona alkaloids, acid chlorides, and aryl imines. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, deoxypenostatin A, and various heterocycles. These products are often synthesized through one-pot reactions, stereocontrolled radical additions, and nucleophilic addition reactions .
Scientific Research Applications
Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ytterbium(III) trifluoromethanesulfonate hydrate involves its function as a Lewis acid catalyst. It facilitates various chemical reactions by accepting electron pairs from reactants, thereby stabilizing transition states and lowering activation energies. The compound’s molecular targets include carbonyl groups, imines, and other electron-rich species, which it activates through coordination and covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ytterbium(III) trifluoromethanesulfonate hydrate include:
- Lanthanum(III) trifluoromethanesulfonate
- Scandium(III) triflate
- Erbium(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
Uniqueness
Ytterbium(III) trifluoromethanesulfonate hydrate is unique due to its high catalytic efficiency and stability in aqueous environments. Unlike some other Lewis acid catalysts, it maintains its activity in the presence of water, making it suitable for a wide range of synthetic applications .
Biological Activity
Trifluoromethanesulfonic acid;ytterbium;hydrate, more formally known as Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O), is a compound that has garnered attention in various fields of chemistry and biology due to its unique catalytic properties. This article aims to provide an in-depth analysis of its biological activity, including its mechanism of action, applications in organic synthesis, and potential implications in medicinal chemistry.
Ytterbium(III) trifluoromethanesulfonate hydrate is characterized by the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-soluble Lewis acid that plays a crucial role as a catalyst in numerous chemical reactions. The compound exhibits high stability and catalytic efficiency, particularly in aqueous environments, making it suitable for various organic synthesis applications .
Catalytic Role
As a Lewis acid, Yb(OTf)₃ facilitates chemical reactions by accepting electron pairs from Lewis bases. This property allows it to catalyze several types of reactions, including:
- Oxidation : Acts as a catalyst in oxidation reactions.
- Reduction : Facilitates reduction processes, especially in the presence of reducing agents.
- Substitution : Effective in promoting substitution reactions, particularly in organic synthesis .
Biochemical Pathways
Yb(OTf)₃ has been employed in one-pot syntheses of complex molecules such as β-lactams and deoxypenostatin A. These processes often involve stereocontrolled radical additions and nucleophilic substitutions, showcasing the compound's versatility in generating biologically relevant structures .
Medicinal Chemistry
The compound's role extends beyond mere catalysis; it is also pivotal in the synthesis of biologically active molecules. For instance, Yb(OTf)₃ has been utilized in the development of pharmaceuticals through the synthesis of compounds with potential anticancer activity. Its ability to enhance diastereoselectivity in asymmetric synthesis makes it valuable for creating chiral drugs that exhibit improved efficacy and reduced side effects .
Case Studies
- Synthesis of Anticancer Agents : Research indicates that Yb(OTf)₃ catalyzes reactions leading to the formation of piperidine derivatives with notable cytotoxicity against various cancer cell lines. These derivatives were synthesized using three-component 1,3-dipolar cycloaddition reactions, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .
- Development of β-Lactams : The compound has been instrumental in synthesizing β-lactams through asymmetric methodologies that yield compounds with significant biological activity against bacterial infections. The efficiency of Yb(OTf)₃ in these reactions highlights its importance as a catalyst in pharmaceutical chemistry .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ytterbium trifluoromethanesulfonate hydrate, and how do reaction conditions influence purity?
Ytterbium triflate hydrate is synthesized via ligand exchange reactions between ytterbium salts (e.g., YbCl₃) and trifluoromethanesulfonic acid (TfOH). A typical procedure involves:
- Dissolving YbCl₃ in anhydrous THF under inert atmosphere.
- Adding TfOH dropwise at controlled temperatures (0–25°C) to avoid exothermic side reactions.
- Stirring for 24–48 hours to ensure complete ligand substitution .
- Hydration occurs during workup; residual water content (xH₂O) is confirmed via thermogravimetric analysis (TGA) .
Key Considerations : Excess TfOH improves yield but requires neutralization with Na₂CO₃ to prevent acidic byproducts . Solvent choice (e.g., THF vs. CH₂Cl₂) affects crystallization efficiency .
Q. What physicochemical properties are critical for handling ytterbium triflate in catalysis?
- Hygroscopicity : The hydrate form (Yb(OTf)₃·xH₂O) is highly hygroscopic, requiring storage in desiccators or under argon .
- Thermal Stability : Decomposes above 300°C, releasing SO₃ and CF₃ radicals, confirmed by TGA-DSC .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons, impacting reaction design .
Advanced Research Questions
Q. How does the hydration state (xH₂O) influence the Lewis acidity and catalytic efficacy of ytterbium triflate?
Hydration reduces Lewis acidity due to water coordination at Yb³⁺ centers. Studies show:
- Anhydrous Yb(OTf)₃ exhibits higher activity in Friedel-Crafts alkylation (TOF = 120 h⁻¹) vs. hydrated forms (TOF = 45 h⁻¹) .
- Controlled dehydration (e.g., via azeotropic distillation with toluene) restores activity but risks forming insoluble Yb-oxo clusters .
Methodological Insight : Use NMR to monitor triflate ligand coordination; free CF₃SO₃⁻ signals (~-78 ppm) indicate active sites .
Q. What analytical techniques resolve structural ambiguities in ytterbium triflate hydrates?
- Single-Crystal X-Ray Diffraction : Rarely feasible due to poor crystallinity. Alternative: Pair distribution function (PDF) analysis of amorphous phases .
- FTIR Spectroscopy : Bidentate vs. monodentate triflate binding is distinguished by ν(SO₃) bands at 1220 cm⁻¹ and 1150 cm⁻¹, respectively .
- Elemental Analysis : Combustion analysis for C/F/S ratios validates stoichiometry, compensating for variable hydration .
Q. How can contradictions in catalytic performance across solvent systems be systematically addressed?
Discrepancies arise from solvent polarity and coordination strength:
- In DMSO, Yb(OTf)₃ forms stable [Yb(DMSO)₆]³⁺ complexes, deactivating the catalyst .
- In less-coordinating solvents (e.g., CH₃CN), catalytic turnover improves but may require additives (e.g., LiClO₄) to stabilize intermediates .
Experimental Design :
Screen solvents using a model reaction (e.g., aldol condensation).
Correlate activity with Kamlet-Taft solvent parameters (β = Lewis basicity).
Validate via in situ Raman spectroscopy to detect solvent-catalyst interactions .
Q. Data Contradiction Analysis
Q. Why do some studies report ytterbium triflate as a recyclable catalyst, while others note rapid deactivation?
- Hydration Effects : Recyclability assays often omit humidity control. Hydrated samples lose activity after 3 cycles due to Yb(OH)₃ formation .
- Substrate Specificity : Aryl aldehydes with electron-withdrawing groups stabilize Yb³⁺ intermediates, enabling reuse (e.g., 5 cycles, 85% yield retention) .
Mitigation Strategy : Pre-dry catalysts at 120°C under vacuum and employ molecular sieves in moisture-sensitive reactions .
Q. Methodological Resources
Properties
IUPAC Name |
trifluoromethanesulfonic acid;ytterbium;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQKYOUQBOFVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F9O10S3Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252976-51-5 | |
Record name | Ytterbium(III) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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